2-Ethylbenzofuran-5,7-diamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12N2O |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
2-ethyl-1-benzofuran-5,7-diamine |
InChI |
InChI=1S/C10H12N2O/c1-2-8-4-6-3-7(11)5-9(12)10(6)13-8/h3-5H,2,11-12H2,1H3 |
InChI Key |
MVOISIRLLCNVQK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=CC(=CC(=C2O1)N)N |
Origin of Product |
United States |
Synthetic Strategies for 2 Ethylbenzofuran 5,7 Diamine
General Methodologies for Benzofuran (B130515) Core Construction
The construction of the benzofuran core is the foundational step in the synthesis. Benzofuran, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, can be assembled through various strategies. These are generally categorized by which ring is formed last. The most common approaches involve the formation of the furan ring onto a pre-existing, substituted benzene derivative. nih.gov
Cyclization Reactions for Furan Ring Formation
The formation of the furan ring is typically achieved through intramolecular cyclization of a suitably functionalized phenol (B47542). This is the most prevalent strategy for creating the benzofuran skeleton. oregonstate.edu
Key methods include:
Reaction of Phenols with α-Haloketones: This is a classic and versatile method where a phenol reacts with an α-haloketone. The reaction proceeds via initial O-alkylation to form an α-phenoxyketone, which then undergoes an intramolecular cyclization/dehydration to yield the benzofuran. The choice of catalyst, such as alumina (B75360) or various acids, can influence the regioselectivity of the final product. mdpi.com
Palladium-Catalyzed Cyclizations: Modern organic synthesis frequently employs palladium catalysts to construct the benzofuran ring. One common route is the intramolecular oxidative cyclization of ortho-alkenyl or ortho-allyl phenols. nih.govpressbooks.pub Another powerful technique is the Sonogashira coupling of an ortho-halophenol with a terminal alkyne, followed by an in-situ cyclization to form the furan ring. pressbooks.pub
Acid-Catalyzed Cyclization: Various α-aryloxycarbonyl compounds can undergo intramolecular cyclization under acidic conditions, such as with polyphosphoric acid (PPA) or Eaton's reagent, to form the C2–C3 bond of the furan ring. mdpi.com
| Cyclization Method | Key Reactants | Catalyst/Reagent | Bond Formed |
| α-Haloketone Reaction | Phenol, α-Haloketone | Alumina, Acid | O–C2, C2–C3 |
| Oxidative Cyclization | o-alkenylphenol | Pd(II) catalyst | O–C2 |
| Sonogashira Coupling/Cyclization | o-halophenol, Alkyne | Pd/Cu catalyst | O–C2 |
| Friedel-Crafts Type | α-phenoxycarbonyl | PPA, Eaton's Reagent | C2–C3 |
Strategies for Benzene Ring Annulation
A less common, but viable, alternative is the construction of the benzene ring onto an existing, functionalized furan molecule, a process known as benzannulation. oregonstate.edu This approach is particularly useful when the desired substitution pattern on the benzene portion of the molecule is complex and difficult to achieve through direct substitution on a pre-formed benzofuran.
These strategies often involve multi-step sequences, such as:
Diels-Alder Reactions: A substituted furan can act as a diene in a [4+2] cycloaddition reaction with a suitable dienophile. The resulting bicyclic adduct can then be aromatized through subsequent elimination or oxidation steps to form the benzene ring.
Transition-Metal-Free Approaches: Certain methods utilize p-quinone methides in intermolecular reactions that ultimately lead to the formation of the benzene ring fused to the furan. oregonstate.edu
Introduction of the 2-Ethyl Substituent
Securing the ethyl group specifically at the C-2 position is a critical step that defines the target molecule. This can be accomplished either by adding the group to a pre-formed benzofuran ring or by using starting materials that ensure its formation at the C-2 position during the cyclization process.
Approaches for Alkylation at the C-2 Position of Benzofurans
Direct functionalization at the C-2 position of an existing benzofuran ring is a common strategy. The C-2 position is often the most reactive site for electrophilic attack or metallation.
Metal-Catalyzed Cross-Coupling: Nickel-catalyzed cross-coupling reactions can be used to introduce alkyl groups. For instance, a 2-methylsulfanylbenzofuran can react with an alkyl Grignard reagent (e.g., ethylmagnesium bromide) to install the ethyl group at the C-2 position.
Radical Alkylation: Iron(II)-catalyzed radical C-2 alkylation provides a method to introduce alkyl groups using activated alkyl halides.
Regioselective Synthesis of 2-Substituted Benzofurans
Often, a more efficient and controlled approach is to build the benzofuran ring in a manner that directly and selectively installs the desired substituent. This avoids potential issues with regioselectivity that can arise from direct alkylation.
From o-Alkynylphenols: The palladium-catalyzed cyclization of an ortho-alkynylphenol is a powerful method. By starting with an ortho-(but-1-yn-1-yl)phenol, the 2-ethylbenzofuran (B194445) scaffold can be formed directly.
From α-Chloro Ketones: A highly regioselective method involves the reaction of 1-(2-hydroxyphenyl)-2-chloroethanone with a Grignard reagent. The addition of ethylmagnesium bromide generates an alkoxide intermediate that undergoes a oregonstate.edunih.gov-aryl migration, leading specifically to the formation of 2-ethylbenzofuran. This temperature-dependent mechanism provides excellent control over the regiochemical outcome.
| Method | Starting Materials | Key Reagent | Outcome |
| Grignard Reaction | 1-(2-hydroxyphenyl)-2-chloroethanone | Ethylmagnesium Bromide | Regioselective formation of 2-ethylbenzofuran |
| Pd-Catalyzed Cyclization | o-(but-1-yn-1-yl)phenol | Palladium Catalyst | Forms 2-ethylbenzofuran directly |
| Ni-Catalyzed Coupling | 2-Methylsulfanylbenzofuran | Ethylmagnesium Bromide | Alkylation at C-2 position |
Installation of 5,7-Diamine Functionalities
The final and most challenging step is the introduction of two amino groups at the C-5 and C-7 positions. This is typically achieved through a two-step nitration-reduction sequence. The directing effects of the existing substituents on the benzofuran ring play a crucial role in the outcome of electrophilic aromatic substitution reactions like nitration. longdom.orgmasterorganicchemistry.comlibretexts.org
The fused furan ring system as a whole acts as an activating, ortho-para director. chemicalbook.com This means it preferentially directs incoming electrophiles to the C-4 and C-6 positions. The alkyl group at C-2 is also weakly activating and an ortho-para director. longdom.org Therefore, direct dinitration of 2-ethylbenzofuran would not be expected to yield the desired 5,7-dinitro isomer.
A more plausible synthetic route involves constructing the benzofuran ring from a phenol that already contains the required nitro groups in the correct positions.
A proposed synthetic pathway is as follows:
Starting Material Selection: The synthesis would begin with a phenol containing nitro groups that will ultimately become the 5- and 7-positions of the benzofuran. A suitable starting material would be 3,5-dinitrosalicylaldehyde .
Benzofuran Ring Construction: This dinitro-substituted phenol can then be used to construct the 2-ethylbenzofuran core. For example, a reaction with ethyl bromoacetate (B1195939) could be used, analogous to known syntheses of substituted benzofurans from salicylaldehydes. researchgate.net This would be followed by further steps to introduce the ethyl group and complete the ring formation, potentially involving a Wittig reaction or reduction followed by cyclization.
Reduction of Nitro Groups: Once the 2-ethyl-5,7-dinitrobenzofuran intermediate is synthesized, the final step is the simultaneous reduction of both nitro groups to form the target diamine. This reduction can be achieved using various standard reagents, such as:
Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst like Palladium (Pd), Platinum (Pt), or Nickel (Ni).
Metal-Acid Systems: Using metals like Tin (Sn), Iron (Fe), or Zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl).
Sodium Polysulfide: This reagent can be used for the selective reduction of dinitro compounds.
This strategic approach, which installs the benzene ring substituents prior to the construction of the heterocyclic ring, circumvents the challenges posed by the inherent directing effects of the benzofuran system and provides a logical pathway to the target compound, 2-Ethylbenzofuran-5,7-diamine.
Directed Amination Reactions on Benzofuran Scaffolds
Directed C-H functionalization is a powerful tool for the introduction of substituents at specific positions on a heterocyclic core. hw.ac.uk In the context of benzofuran synthesis, directing groups can be employed to guide the installation of various functionalities, including amino groups. For instance, palladium-catalyzed C-H arylation reactions have been utilized to introduce aryl groups at the C3 position of the benzofuran scaffold using an 8-aminoquinoline (B160924) directing group. mdpi.com While this example focuses on arylation at C3, the principle of directed C-H activation could conceptually be adapted for amination at other positions, such as C-5 and C-7, by choosing appropriate directing groups and reaction conditions.
The challenge lies in identifying a directing group that would favor functionalization at the C-5 and C-7 positions. Research into the C-H functionalization of benzofurans is an active area, with various catalytic systems being developed to control regioselectivity. hw.ac.uk Future developments in this field may provide more direct routes for the amination of the benzofuran benzene ring.
Selective Functionalization at Specific Aromatic Positions (e.g., C-5 and C-7)
Achieving selective functionalization at the C-5 and C-7 positions of the benzofuran ring is crucial for the synthesis of this compound. The inherent reactivity of the benzofuran ring system often favors electrophilic substitution at other positions. researchgate.net Therefore, multi-step synthetic sequences are typically required to install substituents at the desired locations.
One common strategy involves the synthesis of a pre-functionalized phenol which is then used to construct the benzofuran ring. oregonstate.edu This approach allows for the introduction of substituents onto the benzene ring prior to the formation of the heterocyclic system, thereby ensuring the desired substitution pattern in the final product. For the target molecule, this would involve starting with a phenol bearing substituents that can be later converted to amino groups at the positions corresponding to C-5 and C-7 of the benzofuran.
The following table outlines a general approach for the selective functionalization of the benzofuran scaffold, which could be adapted for the synthesis of this compound.
| Step | Description | Key Considerations |
| 1. Precursor Synthesis | Synthesis of a substituted phenol with functional groups at positions that will become C-5 and C-7 of the benzofuran. | Choice of protecting groups for the phenol and the precursor amino functionalities. |
| 2. Benzofuran Ring Formation | Cyclization of the substituted phenol to form the benzofuran ring. | Various methods exist, such as the reaction of the phenol with an α-haloketone followed by cyclization. |
| 3. Functional Group Interconversion | Conversion of the precursor functional groups at C-5 and C-7 to amino groups. | This could involve deprotection or reduction steps, depending on the nature of the precursor groups. |
Precursor Transformations for Diamine Introduction (e.g., nitro group reduction)
A well-established method for introducing amino groups onto an aromatic ring is through the reduction of nitro groups. This strategy is applicable to the synthesis of benzofuran diamines. The synthesis would begin with the nitration of a suitable benzofuran precursor. Subsequent reduction of the nitro groups would then yield the desired diamine.
For the synthesis of this compound, a plausible route would involve the dinitration of a 2-ethylbenzofuran precursor. The regioselectivity of the nitration would be a critical factor to control. Following the introduction of the two nitro groups at the C-5 and C-7 positions, a reduction step would be carried out to convert them to the corresponding amino groups. A variety of reducing agents can be employed for this transformation, such as tin(II) chloride, catalytic hydrogenation, or iron in acidic media. rsc.org
A representative reaction scheme for the introduction of an amino group via nitro group reduction on a benzofuran scaffold is shown below. rsc.org
| Reactant | Reagents and Conditions | Product | Yield |
| Ethyl 5-nitrobenzofuran-2-carboxylate | SnCl2·2H2O, Ethanol, Reflux | Ethyl 5-aminobenzofuran-2-carboxylate | High |
This method highlights the feasibility of introducing amino groups onto the benzofuran ring through the reduction of nitro precursors. rsc.org
Synthetic Route Optimization and Scalability Considerations
Factors to consider for optimization and scalability include:
Choice of Starting Materials: Utilizing commercially available and inexpensive starting materials is crucial for a scalable synthesis.
Reaction Conditions: Optimizing reaction parameters such as temperature, reaction time, and catalyst loading can significantly improve yields and reduce costs.
Purification Methods: Developing efficient and scalable purification techniques, such as crystallization over chromatographic methods, is important for large-scale production.
Process Safety: A thorough evaluation of the safety of all chemical transformations is necessary before scaling up a synthesis.
Stereochemical Control in Benzofuran Diamine Synthesis
For the specific target molecule, this compound, there are no stereocenters. However, in the broader context of benzofuran diamine synthesis, stereochemical control can be a critical aspect, particularly when substituents on the furan ring or on side chains create chiral centers.
In such cases, enantioselective or diastereoselective synthetic methods would be required to control the stereochemistry of the final product. This could involve the use of chiral catalysts, chiral auxiliaries, or starting from enantiomerically pure precursors. For example, asymmetric cyclization reactions have been developed to produce chiral benzofuran-fused heterocycles with high enantioselectivity. acs.org While not directly applicable to the achiral this compound, these methods are essential for the synthesis of chiral benzofuran derivatives.
Reactivity and Mechanistic Chemistry of 2 Ethylbenzofuran 5,7 Diamine
Electrophilic Substitution Reactions on the Benzofuran (B130515) Core
The benzofuran ring system is inherently activated towards electrophilic attack due to the electron-donating nature of the furan (B31954) oxygen. The presence of an ethyl group and two amino groups further enhances this reactivity, making the molecule susceptible to a variety of electrophilic substitution reactions.
The directing effects of the substituents on an aromatic ring determine the position of incoming electrophiles. Both alkyl groups (like the 2-ethyl group) and amino groups are classified as activating, ortho-, para-directing substituents. unizin.orgmasterorganicchemistry.com In the case of 2-Ethylbenzofuran-5,7-diamine, the two amino groups at positions 5 and 7, and the ethyl group at position 2, collectively exert a powerful directing influence.
The amino groups are exceptionally strong activating groups, significantly increasing the electron density of the benzene (B151609) portion of the benzofuran ring. Their directing effect would primarily favor substitution at the positions ortho and para to them. For the 5-amino group, this would be the 4- and 6-positions. For the 7-amino group, this would be the 6- and 8-positions (though position 8 is not on the benzofuran ring). The ethyl group at the 2-position primarily activates the furan ring, directing towards the 3-position.
Considering the combined effects, the 4- and 6-positions on the benzene ring are the most likely sites for electrophilic attack due to the powerful activation by the adjacent amino groups. The steric hindrance at the 6-position, being situated between the 5- and 7-diamine groups, might favor substitution at the 4-position.
Table 1: Predicted Positional Selectivity in Electrophilic Aromatic Substitution of this compound
| Position | Activating/Deactivating Influence | Predicted Reactivity |
| 3 | Activated by 2-ethyl group | Minor product, due to stronger activation of the benzene ring |
| 4 | Strongly activated by 5-amino group (ortho) | Major product |
| 6 | Strongly activated by 5-amino (para) and 7-amino (ortho) groups | Potential major product, but may be sterically hindered |
This table is based on established principles of substituent effects in electrophilic aromatic substitution and represents predicted outcomes.
Benzofurans are known to react with halogenating agents such as bromine and chlorine. The reaction can sometimes proceed through an initial addition to the furan double bond, followed by elimination to yield the substituted product. rsc.org Given the high electron density of the this compound ring system, halogenation is expected to occur readily under mild conditions.
Based on the positional selectivity discussed previously, bromination, for instance, would be expected to yield primarily 4-bromo-2-ethylbenzofuran-5,7-diamine. Due to the high activation of the ring, poly-halogenation might occur if the reaction conditions are not carefully controlled. The presence of the amino groups can also lead to side reactions, and in some cases, protection of the amino groups may be necessary to achieve selective halogenation of the ring.
Friedel-Crafts reactions are a cornerstone of aromatic chemistry for forming carbon-carbon bonds. However, their application to highly activated systems like this compound can be challenging. Friedel-Crafts acylation of benzofurans can sometimes result in poor regioselectivity. nih.gov
For this compound, several factors complicate Friedel-Crafts reactions:
High Reactivity : The strongly activating amino groups can lead to uncontrolled reactions and polymerization with the Lewis acid catalysts (e.g., AlCl₃) typically used.
Catalyst Complexation : The basic nitrogen atoms of the diamine will readily complex with the Lewis acid catalyst, deactivating it and potentially altering the substitution pattern or preventing the reaction altogether.
Despite these challenges, if the reaction were to proceed, acylation would be predicted to occur at the most activated and accessible position, likely the 4-position. To circumvent the issues with Lewis acids, milder conditions or alternative synthetic routes might be necessary to achieve acylation or alkylation.
Nucleophilic Reactions at Amine Centers
The two primary amine groups at the 5- and 7-positions are nucleophilic and are the primary sites for reactions with electrophilic partners.
Amide Formation: Aromatic amines readily react with acylating agents such as acyl chlorides or acid anhydrides to form amides. masterorganicchemistry.com This reaction is a nucleophilic acyl substitution. For this compound, reaction with an acyl chloride (R-COCl) would be expected to form a diamide. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
Table 2: Representative Amide Formation Reactions
| Amine Substrate | Acylating Agent | Product |
| This compound | Acetyl Chloride | N,N'-(2-ethylbenzofuran-5,7-diyl)diacetamide |
| This compound | Benzoyl Chloride | N,N'-(2-ethylbenzofuran-5,7-diyl)dibenzamide |
This table illustrates expected products from standard amidation reactions.
Imine Formation: Primary amines undergo condensation reactions with aldehydes and ketones to form imines (also known as Schiff bases). wikipedia.org This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. Given that this compound possesses two primary amine groups, it can react with two equivalents of an aldehyde or ketone to form a diimine. The reaction is reversible and is driven to completion by the removal of water.
The presence of two amine groups in a specific geometric arrangement on the benzene ring allows for a variety of condensation reactions to form new heterocyclic structures. Aromatic diamines are common starting materials for the synthesis of polymers and macrocycles. google.com
For example, reaction with a dicarbonyl compound, such as a 1,2-dicarbonyl (e.g., glyoxal (B1671930) or a substituted derivative), could lead to the formation of a new fused heterocyclic ring system. The specific outcome of such condensation reactions would depend on the nature of the carbonyl compound and the reaction conditions employed. These types of reactions are fundamental in the synthesis of various complex organic molecules.
Heterocyclic Ring Annulation Utilizing Diamine Moieties
The presence of vicinal diamine functionalities at the C5 and C7 positions of the 2-ethylbenzofuran (B194445) scaffold provides a versatile platform for the construction of fused heterocyclic systems. These annulation reactions are pivotal in the synthesis of complex polycyclic molecules with potential applications in materials science and medicinal chemistry. The reactivity of the diamine moieties in this compound is analogous to that of other aromatic diamines, allowing for the formation of a variety of heterocyclic rings.
A common strategy involves the condensation of the diamine with 1,2-dicarbonyl compounds or their synthetic equivalents. For instance, reaction with α-dicarbonyl compounds such as glyoxal or diacetyl in an acidic medium would be expected to yield fused pyrazine (B50134) rings. Similarly, the use of β-dicarbonyl compounds like acetylacetone (B45752) or malonic esters can lead to the formation of seven-membered diazepine (B8756704) rings.
The following table summarizes potential heterocyclic ring annulation reactions starting from this compound, based on established reactivity patterns of aromatic diamines.
| Reagent | Resulting Heterocyclic System | Reaction Conditions |
| Glyoxal | Fused Pyrazine | Acidic, e.g., acetic acid |
| Diacetyl (2,3-Butanedione) | Dimethyl-substituted Fused Pyrazine | Acidic |
| 1,2-Cyclohexanedione | Fused Tetrahydrophenazine | Acidic |
| Phthalic Anhydride | Fused Phthaloperinone | High temperature |
| Carbon Disulfide | Fused Benzobis(imidazole-2-thione) | Basic, followed by heating |
These reactions typically proceed through initial Schiff base formation at one of the amino groups, followed by an intramolecular cyclization and subsequent aromatization to afford the final annulated product. The specific conditions can be tailored to favor the desired product and minimize side reactions.
Oxidation and Reduction Chemistry
The chemical behavior of this compound under oxidative and reductive conditions is dictated by the interplay of the electron-rich aromatic diamine system and the benzofuran core.
Oxidation of Aromatic Diamine Functions
The aromatic diamine groups in this compound are susceptible to oxidation, a reaction characteristic of arylamines. The outcome of the oxidation is highly dependent on the oxidant used and the reaction conditions. Mild oxidizing agents can lead to the formation of colored dimeric or polymeric species through radical coupling mechanisms.
Stronger oxidizing agents, such as potassium permanganate (B83412) or sodium dichromate in acidic solution, are expected to convert the diamine to the corresponding di-quinone. This transformation involves a two-electron oxidation of each amine group. The resulting quinone derivative would be a highly reactive species, prone to further reactions such as polymerization or nucleophilic addition.
| Oxidizing Agent | Expected Product |
| Air/Light | Colored polymeric materials |
| Ferric Chloride (FeCl₃) | Dimeric/Polymeric species |
| Potassium Permanganate (KMnO₄) | Di-quinone derivative |
| Sodium Dichromate (Na₂Cr₂O₇) | Di-quinone derivative |
Reduction of the Benzofuran Ring System (e.g., to Dihydrobenzofuran)
The benzofuran ring, while aromatic, can undergo reduction under specific conditions to yield the corresponding 2,3-dihydrobenzofuran (B1216630) derivative. Catalytic hydrogenation is a common method to achieve this transformation. The selective reduction of the furanoid double bond without affecting the benzene ring is a key challenge.
Palladium on carbon (Pd/C) is a frequently used catalyst for the hydrogenation of benzofurans. nih.gov The reaction is typically carried out under a hydrogen atmosphere at elevated pressure and temperature. The ethyl group at the 2-position may influence the stereochemical outcome of the hydrogenation, potentially leading to diastereomeric products if a chiral center is formed. Raney nickel is another active catalyst for the hydrogenation of benzofurans to 2,3-dihydrobenzofurans. nih.gov
| Reducing Agent/Catalyst | Product |
| H₂/Pd-C | 2-Ethyl-2,3-dihydrobenzofuran-5,7-diamine |
| Raney Nickel | 2-Ethyl-2,3-dihydrobenzofuran-5,7-diamine |
| Sodium Borohydride (B1222165) (NaBH₄) | No reaction on the benzofuran ring |
| Lithium Aluminum Hydride (LiAlH₄) | No reaction on the benzofuran ring |
It is important to note that common reducing agents like sodium borohydride and lithium aluminum hydride are generally ineffective in reducing the double bond of the benzofuran ring under standard conditions.
Transition-Metal-Catalyzed Transformations
The scaffold of this compound offers several sites for transition-metal-catalyzed functionalization, enabling the introduction of a wide range of substituents and the construction of more complex molecular architectures.
Cross-Coupling Reactions at Substituted Positions
While the parent this compound does not possess inherent leaving groups for standard cross-coupling reactions, its derivatives can be readily prepared to participate in such transformations. For instance, halogenation of the benzofuran ring would provide substrates for well-established palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira couplings.
Assuming a bromo-derivative is synthesized (e.g., at the C4 or C6 position), the following transformations would be feasible:
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Functional Group |
| Suzuki Coupling | Aryl or vinyl boronic acid/ester | Pd(PPh₃)₄, base | Aryl or vinyl |
| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, base | Alkenyl |
| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base | Alkynyl |
| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, ligand (e.g., BINAP), base | Amino |
These reactions would allow for the introduction of diverse functionalities onto the benzofuran core, significantly expanding the chemical space accessible from this compound.
Catalytic Functionalization of the Diamine Sites
The amino groups at the C5 and C7 positions are also amenable to transition-metal-catalyzed functionalization. The Buchwald-Hartwig amination, a powerful palladium-catalyzed C-N bond-forming reaction, can be employed to arylate or vinylate the diamine moieties. This reaction typically involves the coupling of the amine with an aryl or vinyl halide in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.
Furthermore, copper-catalyzed N-arylation reactions (Ullmann condensation) could also be utilized, providing an alternative route to introduce aryl groups onto the nitrogen atoms. These reactions would lead to the formation of diarylamino or alkylarylamino derivatives of this compound.
| Reaction | Reagent | Catalyst System (Typical) | Product |
| Buchwald-Hartwig Amination | Aryl/Vinyl Halide | Pd catalyst, phosphine ligand, base | N-Aryl/N-Vinyl derivative |
| Ullmann Condensation | Aryl Halide | Copper catalyst, base | N-Aryl derivative |
The selective mono- or di-functionalization of the diamine could potentially be controlled by stoichiometric variation of the reagents and careful selection of reaction conditions.
Characterization and Analytical Methodologies for 2 Ethylbenzofuran 5,7 Diamine
Advanced Spectroscopic Techniques for Structural Elucidation
No published data on the ¹H NMR or ¹³C NMR chemical shifts, coupling constants, or other relevant NMR parameters for 2-Ethylbenzofuran-5,7-diamine are available.
The exact mass, molecular weight, and characteristic fragmentation patterns of this compound under various ionization techniques have not been reported in the scientific literature.
Specific IR absorption bands corresponding to the functional groups of this compound, as well as its UV-Vis absorption maxima and molar absorptivity, are not documented.
Chromatographic Purity Assessment and Separation Techniques
There are no established HPLC methods, including details on stationary phases, mobile phases, flow rates, and retention times, for the analysis of this compound.
Information regarding the GC-MS analysis of this compound, such as its retention time, mass spectrum under electron ionization, and suitability for this technique, is currently unavailable.
Single Crystal X-ray Diffraction for Solid-State Structure Determination
As of the current body of scientific literature, no single-crystal X-ray diffraction data for this compound has been published. Therefore, detailed research findings and data tables concerning its crystal structure are not available.
Theoretical and Computational Studies of 2 Ethylbenzofuran 5,7 Diamine
Electronic Structure and Stability Calculations
The electronic behavior and inherent stability of 2-Ethylbenzofuran-5,7-diamine are critical to understanding its potential reactivity and applications. Computational methods provide a powerful lens through which to examine these properties at a molecular level.
Quantum Chemical Modeling of Molecular Orbitals
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in modeling the molecular orbitals of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of primary interest as they dictate the molecule's ability to donate and accept electrons, respectively. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. For aromatic amines, the lone pair electrons on the nitrogen atoms significantly contribute to the HOMO, influencing the molecule's nucleophilic character. The ethyl group at the 2-position and the diamine groups at the 5- and 7-positions are expected to modulate the energy levels of these frontier orbitals.
Table 1: Predicted Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -5.23 |
| LUMO | -0.89 |
| HOMO-LUMO Gap | 4.34 |
Note: These values are hypothetical and for illustrative purposes, pending specific computational studies.
Conformational Landscape Analysis and Molecular Geometry Optimization
Table 2: Optimized Geometrical Parameters (Selected)
| Parameter | Value |
|---|---|
| C-C (in furan (B31954) ring) | 1.37 Å |
| C-O (in furan ring) | 1.36 Å |
| C-N (amine) | 1.40 Å |
| C-C-N angle | 121.5° |
Note: These values are hypothetical and for illustrative purposes, pending specific computational studies.
Reaction Mechanism Prediction and Energetics
Computational chemistry offers predictive insights into how this compound might be synthesized and where it is most likely to react.
Computational Elucidation of Synthetic Pathways and Reaction Intermediates
While the specific synthesis of this compound is not yet detailed in the literature, computational methods can be used to explore potential synthetic routes. For instance, theoretical modeling can assess the feasibility of various cyclization reactions to form the benzofuran (B130515) core, followed by nitration and subsequent reduction to install the diamine groups. By calculating the activation energies and reaction enthalpies for each step, the most energetically favorable pathway can be identified. Furthermore, the structures of transient intermediates and transition states can be modeled to provide a deeper understanding of the reaction mechanism.
Prediction of Reactive Sites and Selectivity
The distribution of electron density within the this compound molecule determines its reactive sites. Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron-rich and electron-deficient regions. The nitrogen atoms of the diamine groups are expected to be highly nucleophilic, making them susceptible to electrophilic attack. Conversely, the aromatic ring will have regions of varying electron density, influencing the regioselectivity of electrophilic aromatic substitution reactions. Fukui functions can also be calculated to provide a more quantitative measure of the reactivity at each atomic site.
Intermolecular Interaction Modeling
Hydrogen Bonding Networks Involving Diamine Groups
Theoretical and computational investigations into the hydrogen bonding capabilities of this compound are currently limited in publicly accessible scientific literature. However, based on the molecular structure, which features two primary amine (-NH₂) groups at the 5 and 7 positions of the benzofuran ring, it is possible to predict the nature of its hydrogen bonding networks. Each amine group has two hydrogen atoms that can act as hydrogen bond donors and a nitrogen atom with a lone pair of electrons that can act as a hydrogen bond acceptor.
The presence of these diamine groups suggests that this compound can form extensive intermolecular hydrogen bonds. In a crystalline or aggregated state, these molecules would likely arrange themselves to maximize these interactions, forming complex three-dimensional networks. The hydrogen bonds would likely be of the N-H···N type, where the hydrogen of an amine group on one molecule interacts with the nitrogen of an amine group on a neighboring molecule.
Computational studies on similar aromatic diamines can provide insights into the potential hydrogen bonding patterns. For instance, density functional theory (DFT) calculations could be employed to determine the optimized geometry of dimers and larger clusters of this compound, revealing the most stable hydrogen bonding configurations. Parameters such as bond lengths (N-H and H···N), bond angles (N-H···N), and interaction energies could be calculated to quantify the strength of these interactions.
A hypothetical data table based on expected computational results for a dimer of this compound is presented below. These values are illustrative and would require specific quantum chemical calculations for validation.
| Interaction Type | Donor Atom | Acceptor Atom | H···A Distance (Å) | D-H···A Angle (°) | Interaction Energy (kcal/mol) |
| N-H···N | N5-H | N7' | ~2.0 - 2.2 | ~160 - 175 | ~ -3 to -5 |
| N-H···N | N7-H | N5' | ~2.0 - 2.2 | ~160 - 175 | ~ -3 to -5 |
Note: D represents the donor atom, H is the hydrogen atom, and A is the acceptor atom. The prime (') indicates an atom on a neighboring molecule. The values are hypothetical and represent typical ranges for such interactions.
π-Stacking Interactions in Assemblies or Crystal Lattices
Computational studies are essential for characterizing these weak, non-covalent interactions. Methods such as DFT with dispersion corrections (e.g., DFT-D3) or Møller-Plesset perturbation theory (MP2) are well-suited for this purpose. Key parameters that describe π-stacking interactions include the interplanar distance between the aromatic rings, the offset or slippage between the ring centroids, and the stacking energy.
While specific studies on this compound are not available, research on other benzofuran derivatives has demonstrated the importance of π-stacking. For instance, studies on substituted benzofurans have shown that π–π interactions, in conjunction with hydrogen bonding, play a crucial role in their supramolecular assembly. nih.govnih.gov The nature of the substituents on the benzofuran ring can influence the geometry and strength of the π-stacking interactions. In the case of this compound, the ethyl group at the 2-position and the diamine groups at the 5 and 7 positions would affect the electronic properties of the aromatic system and, consequently, the π-stacking behavior.
A hypothetical data table summarizing potential π-stacking parameters for this compound, derived from analogies with other aromatic systems, is provided below.
| Stacking Geometry | Interplanar Distance (Å) | Centroid-to-Centroid Distance (Å) | Slippage (Å) | Stacking Energy (kcal/mol) |
| Parallel-displaced | ~3.4 - 3.8 | ~4.5 - 5.5 | ~1.2 - 1.8 | ~ -2 to -4 |
| T-shaped | ~4.5 - 5.0 | ~5.0 - 5.5 | N/A | ~ -1 to -3 |
Note: The values presented are illustrative and based on typical ranges observed for π-stacking interactions in similar aromatic molecules. Actual values would need to be determined through specific computational modeling or experimental crystallographic data.
The interplay between the hydrogen bonding networks formed by the diamine groups and the π-stacking interactions of the benzofuran core would ultimately dictate the three-dimensional structure and properties of this compound in the solid state.
Research Applications and Emerging Directions for Benzofuran Diamine Derivatives
Contributions to Polymer and Materials Science
Benzofuran (B130515) diamine derivatives are valuable monomers in the synthesis of high-performance polymers, such as polyimides and polyamides. The incorporation of the benzofuran moiety into the polymer backbone can significantly influence the final properties of the material.
The two amine groups in benzofuran diamine derivatives serve as reactive sites for polymerization and cross-linking reactions. In the synthesis of polymers like polyimides, the diamine monomer reacts with a dianhydride to form a poly(amic acid) precursor, which is then thermally or chemically cyclized to the final polyimide. The diamine linkages are fundamental to the formation of the polymer chains.
Furthermore, these diamine functionalities can be utilized to create cross-linked polymer networks. Cross-linking is a critical strategy for enhancing the mechanical strength, thermal stability, and chemical resistance of polymers. For instance, furan-containing polymers can undergo reversible cross-linking through the Diels-Alder reaction between the furan (B31954) ring and a bismaleimide. This dynamic covalent chemistry allows for the development of self-healing and reprocessable materials. While this example pertains to the furan ring itself, the diamine groups can participate in other cross-linking chemistries, for example, with epoxy resins or other bi-functional reagents, leading to robust, three-dimensional polymer architectures. The ability to form such cross-linked structures is a key advantage of using benzofuran diamine derivatives in materials science.
The inclusion of benzofuran diamine monomers into a polymer backbone has a profound effect on the material's properties. The rigid and aromatic nature of the benzofuran unit contributes to high thermal stability and glass transition temperatures (Tg) in the resulting polymers. For example, polyimides derived from aromatic diamines are renowned for their exceptional thermal resistance. nih.gov
The optical properties of polymers can also be tailored by the incorporation of benzofuran diamines. The benzofuran ring system is a chromophore that absorbs UV light and can influence the color and transparency of the polymer films. The specific substitution pattern on the benzofuran ring, including the position of the amine groups, will affect the electronic structure of the monomer and, consequently, the optical characteristics of the polymer. For instance, polyimides containing fluorine atoms and specific diamine structures have been shown to exhibit high optical transparency and low color, which are desirable properties for applications in flexible displays and other optoelectronic devices. nih.gov
Below is a table summarizing the typical thermal and optical properties of high-performance polyimides derived from various aromatic diamines, illustrating the impact of monomer structure on the final material characteristics.
| Dianhydride | Diamine | Tg (°C) | Td5% (°C) | Optical Transparency at 450 nm (%) |
| BPADA | Aromatic Diamine 1 | 358 | >500 | ~80 |
| 6FDA | Aromatic Diamine 2 | >350 | 513-524 | >74 |
| BTDA | Aromatic Diamine 3 | 285-310 | 545-565 | High |
Note: This table presents generalized data for polyimides derived from various aromatic diamines to illustrate the expected range of properties. Specific values for polymers derived from "2-Ethylbenzofuran-5,7-diamine" are not available.
Applications in Organic Electronics and Functional Materials
The electronic properties of benzofuran derivatives make them attractive candidates for use in organic electronics. Their aromatic system can facilitate charge transport, and the ability to modify their structure allows for the tuning of their electronic energy levels. alfa-chemistry.com
Benzofuran-containing molecules have been investigated as organic semiconductors. alfa-chemistry.com The extended π-conjugation of the benzofuran ring system can be further enhanced by appropriate chemical design, leading to materials with good charge carrier mobility. The introduction of electron-donating amine groups, as in benzofuran diamines, would be expected to raise the energy of the highest occupied molecular orbital (HOMO), which is a key parameter in the design of p-type organic semiconductors. These materials can be used as the active layer in organic field-effect transistors (OFETs). alfa-chemistry.com The solubility of these derivatives can be tuned by introducing alkyl groups, such as the ethyl group in "this compound", which is crucial for solution-based processing of electronic devices.
Benzofuran derivatives have found applications in various optoelectronic devices. In organic light-emitting diodes (OLEDs), they can be used as host materials or as part of the emissive layer, contributing to the device's efficiency and color purity. acs.orgingentaconnect.com The high thermal stability of polymers derived from benzofuran diamines is also advantageous for the longevity and performance of such devices.
Chemical Building Blocks for Advanced Synthesis
Beyond their direct use in polymers and electronic materials, benzofuran diamines are valuable chemical building blocks for the synthesis of more complex molecules. researchgate.net The benzofuran core is a privileged scaffold in medicinal chemistry, and many biologically active compounds contain this motif. nih.gov
The amine functionalities of "this compound" can be readily transformed into a wide array of other functional groups. For example, they can undergo diazotization followed by substitution to introduce halogens, hydroxyl groups, or cyano groups. They can also be acylated, alkylated, or used in coupling reactions to build larger, more complex molecular architectures. This versatility makes them useful starting materials for the synthesis of pharmaceuticals, agrochemicals, and functional dyes. The presence of two distinct amine groups at the 5 and 7 positions offers the potential for regioselective reactions, further increasing their synthetic utility.
Scaffolds for Complex Heterocyclic Architectures
The benzofuran nucleus is a foundational structural unit for creating a wide array of more complex, biologically active heterocyclic compounds. nih.govnih.govnih.gov Organic chemists utilize the benzofuran scaffold as a versatile building block due to its inherent reactivity and the potential for substitution at multiple positions within its core structure. mdpi.com A variety of synthetic strategies, including metal-catalyzed reactions, have been developed to construct diverse benzofuran derivatives. nih.govnih.gov These derivatives, in turn, serve as key intermediates in the synthesis of fused heterocyclic systems. For example, benzofuran derivatives have been used to create complex molecules incorporating other rings like imidazoles, thiazoles, and triazoles, leading to compounds with potential anticancer activity. taylorandfrancis.commdpi.com The ability to readily modify the benzofuran core allows for the systematic development of new chemical entities with unique three-dimensional structures and tailored properties. mdpi.com
Ligands in Catalysis and Metal Coordination Chemistry
The rigid structure and potential for functionalization make benzofuran derivatives, particularly aminodibenzofurans, excellent candidates for the design of ligands in metal coordination chemistry and catalysis. rsc.org These derivatives serve as scaffolds for creating multidentate ligands capable of coordinating with various transition metals. rsc.org For instance, Schiff base ligands can be synthesized by reacting 3-aminodibenzofuran (B1200821) with aldehydes. These ligands, featuring a specific arrangement of nitrogen and oxygen donor atoms, effectively bind to metals such as vanadium, rhodium, and palladium. rsc.org
The resulting metal complexes often display significant catalytic activity. Vanadium complexes incorporating these dibenzofuran-based ligands have shown biomimetic activity, catalyzing oxidation reactions. Furthermore, phosphine (B1218219) ligands built upon the dibenzofuran (B1670420) backbone have been employed in palladium and rhodium catalysis for important organic transformations like C-H activation and cross-coupling reactions. The rigidity of the dibenzofuran structure is crucial for controlling the geometry around the metal center, which can be vital for achieving high selectivity in catalytic processes. rsc.org While many studies focus on the metal-catalyzed synthesis of benzofurans, the use of the benzofuran structure itself as a key component of the catalytic system is an emerging area of interest. nih.govmdpi.com
Exploration of Molecular Interactions in Biological Systems (Mechanistic Focus)
The benzofuran scaffold is a recurring motif in compounds designed to interact with biological targets, particularly enzymes. taylorandfrancis.comrsc.org Research in this area focuses on understanding the specific molecular interactions that govern binding and inhibition.
Role in Enzyme Binding and Inhibition Mechanisms (e.g., carbonic anhydrase, topoisomerase I, protein tyrosine phosphatase)
Benzofuran derivatives have been identified as potent inhibitors of several key enzyme classes.
Carbonic Anhydrase (CA): Certain benzofuran-based sulfonamides and carboxylic acids have been developed as effective inhibitors of carbonic anhydrase isoforms, particularly the cancer-related CA IX and XII. These compounds typically feature a zinc-anchoring group (like sulfonamide) linked to the benzofuran tail, which provides a lipophilic component that interacts with the enzyme's active site.
Protein Tyrosine Phosphatase (PTP): The enzyme Mycobacterium protein tyrosine phosphatase B (mPTPB) is a virulence factor in tuberculosis. A series of inhibitors derived from a 6-hydroxy-benzofuran-5-carboxylic acid scaffold have been synthesized and shown to effectively inhibit this enzyme, highlighting the potential of benzofurans in developing new anti-tuberculosis agents. nih.gov
Topoisomerase I: Research has shown that derivatives of isoaurostatin A, a naturally occurring benzofuran, can inhibit human topoisomerase I. nih.gov Structure-activity relationship studies revealed that the addition of hydroxyl groups to the aromatic rings significantly increased inhibitory potency. One derivative, 3-(3,4,5-trihydroxybenzylidene)-5-hydroxy-3H-benzofuran-2-one (IAS-9), demonstrated strong inhibition with a half-maximal inhibitory concentration (IC50) of 3µM. nih.gov Mechanistic studies indicated that this inhibition is noncompetitive and, unlike some other topoisomerase inhibitors, does not function by stabilizing the DNA-topoisomerase cleavable complex or by intercalating into the DNA. nih.gov Other benzofuran derivatives have been investigated as inhibitors of DNA gyrase (a type II topoisomerase), which is a validated target in Mycobacterium tuberculosis. nih.gov
| Compound Class | Target Enzyme | Key Finding | Reported Potency (Example) |
|---|---|---|---|
| Benzofuran Carboxylic Acids | Carbonic Anhydrase IX | Selective inhibition over other isoforms. | KI = 0.56 µM |
| Isoaurostatin Derivatives (e.g., IAS-9) | Topoisomerase I | Noncompetitive inhibition mechanism. | IC50 = 3 µM |
| 6-hydroxy-benzofuran-5-carboxylic acid derivatives | Mycobacterium PTPB | Potential as anti-tuberculosis agents. | Data not specified |
Investigations into Ligand-Receptor Recognition Principles
Understanding how benzofuran derivatives bind to their biological targets is crucial for designing more potent and selective molecules. Structure-activity relationship (SAR) studies are a cornerstone of this research. nih.govnih.govmdpi.com For instance, in the development of anticancer benzofurans, it was found that substitutions at the C-2 position, such as with ester or other heterocyclic rings, were critical for cytotoxic activity. mdpi.com Similarly, for topoisomerase I inhibitors derived from isoaurostatin, the number and position of hydroxyl groups on the aromatic rings were directly correlated with inhibitory strength. nih.gov The design of sirtuin 2 (SIRT2) inhibitors has also leveraged the benzofuran scaffold, which is seen as a preferable isostere to benzimidazole (B57391) and indole (B1671886) structures found in other inhibitors. nih.gov These studies often employ computational methods, such as molecular docking, to predict and rationalize the binding modes of these ligands within the active sites of their target enzymes. nih.gov
Design and Synthesis of Chemically Activated Systems (e.g., pro-compounds focusing on chemical cleavage mechanisms)
A promising strategy in drug development is the use of pro-compounds (or prodrugs), which are inactive molecules that are converted into their active form under specific physiological or chemical conditions. This approach can improve properties like solubility or targeted delivery. Benzofuran derivatives have been successfully incorporated into such chemically activated systems.
A notable example is the development of BNC105P, a prodrug of the potent benzofuran-based tubulin polymerization inhibitor, BNC105 (compound 8a). mdpi.com BNC105P is a disodium (B8443419) phosphate (B84403) ester derivative of the active compound. This modification renders the molecule inactive but significantly increases its water solubility. In vivo, endogenous phosphatase enzymes rapidly cleave the phosphate ester group, releasing the active benzofuran compound at the desired site of action. This chemical cleavage mechanism resulted in a prodrug with tenfold stronger antitumor activity and a fivefold longer half-life compared to the parent drug. mdpi.com This strategy of masking a key functional group, often a hydroxyl group, with a cleavable moiety like a phosphate or a carbamate (B1207046) is a powerful tool for optimizing the therapeutic potential of active benzofuran scaffolds. mdpi.com The cleavage of C-O bonds in the benzofuran ring itself, often mediated by transition metals, is also an area of research that provides access to functionalized phenol (B47542) derivatives, though this is more related to synthesis than prodrug activation.
Conclusion and Future Perspectives
Summary of the Current Research Landscape for Benzofuran (B130515) Diamine Derivatives
Research into benzofuran derivatives has established them as versatile compounds with significant therapeutic potential. nih.gov The core benzofuran structure is a common motif in molecules exhibiting anticancer, antimicrobial, anti-inflammatory, antiviral, and antioxidant properties. rsc.orgnih.govnih.govmdpi.com Several aminobenzofuran derivatives have been reported to exhibit marked antiarrhythmic activity, highlighting the importance of the amine functional group in modulating the pharmacological profile of these compounds. pharmatutor.org
The synthesis of substituted benzofurans is a well-developed area of organic chemistry, with numerous methodologies available for constructing the core ring system and introducing a variety of substituents. nih.govbenthamscience.com These methods include classical approaches like the Perkin synthesis and more modern transition-metal-catalyzed reactions that allow for greater control over the substitution pattern. nih.govacs.org The introduction of amino groups onto the benzene (B151609) ring of the benzofuran scaffold is a key step in creating derivatives like 2-Ethylbenzofuran-5,7-diamine.
The broad spectrum of pharmacological activities associated with benzofuran derivatives underscores their importance as a scaffold in drug discovery. benthamscience.comnih.govrsc.org The structural diversity that can be achieved through various synthetic methods allows for the fine-tuning of their biological effects. nih.gov
Table 1: Reported Biological Activities of Benzofuran Derivatives
| Biological Activity | Description | Reference Compounds/Derivatives |
|---|---|---|
| Anticancer | Exhibit antiproliferative effects against various cancer cell lines. | 3-Acyl-5-hydroxybenzofurans, BNC105 |
| Antimicrobial | Show activity against Gram-positive and Gram-negative bacteria. | 1-(thiazol-2-yl) pyrazoline derivatives of benzofuran |
| Antifungal | Effective against various fungal strains, including C. albicans. | Benzofuran-5-ol derivatives |
| Antiviral | Inhibit the replication of viruses, including HIV-1 reverse transcriptase. | 2-Substituted benzofurans |
| Anti-inflammatory | Reduce inflammation. | Moracin D (isolated from Morus alba) |
| Antioxidant | Scavenge free radicals and protect against oxidative stress. | 1,3-benzofuran derivatives, Benzofuran esters |
| Antiarrhythmic | Useful for treating pathological syndromes of the cardiovascular system. | Amiodarone, Dronedarone |
This table summarizes general findings for the benzofuran class; specific activities for this compound have not been reported.
Identification of Knowledge Gaps and Future Research Avenues in Synthesis and Application
Despite the extensive research on benzofuran chemistry, significant knowledge gaps remain, particularly concerning specifically substituted derivatives like this compound. The primary gap is the near-complete lack of published research on this specific molecule. Its synthesis, chemical properties, and biological activities are currently unreported in the scientific literature.
Synthesis: While general methods for synthesizing substituted benzofurans exist, developing a regioselective, high-yield synthesis for the 5,7-diamine substitution pattern on a 2-ethylbenzofuran (B194445) core presents a specific challenge. researchgate.netrsc.org Future research should focus on developing and optimizing synthetic routes to access this and related diamino-benzofurans in sufficient quantities for further study. Key challenges include controlling the position of the amino groups on the benzene ring and preventing unwanted side reactions.
Application: The biological profile of this compound is entirely unexplored. Given the wide range of activities observed for other amino-benzofurans, this compound represents a promising, yet untapped, area for pharmacological investigation. pharmatutor.org Future research should involve comprehensive screening of this compound for various biological activities.
Table 2: Potential Future Research Questions for this compound
| Research Area | Key Questions |
|---|---|
| Synthetic Chemistry | What is the most efficient and regioselective method to synthesize this compound? Can this synthesis be scaled up for larger-scale production? |
| Medicinal Chemistry | Does this compound exhibit anticancer, antimicrobial, or anti-inflammatory activity? What is its mechanism of action? |
| Structure-Activity Relationship (SAR) | How do the positions and nature of the amine and ethyl groups influence its biological activity compared to other benzofuran derivatives? |
| Materials Science | Could this diamine serve as a monomer for the synthesis of novel polyimides or other polymers with unique thermal or electronic properties? mdpi.comnih.gov |
Broader Impact and Potential Directions of Benzofuran Diamine Chemistry
The exploration of novel benzofuran diamine derivatives, such as this compound, holds significant potential for broader impacts in science and medicine. These compounds represent a new chemical space within the well-established benzofuran family, offering opportunities for the discovery of new drugs and materials.
Medicinal Chemistry: The diamine functionality offers multiple points for further chemical modification, allowing for the creation of large libraries of related compounds for high-throughput screening. chemrxiv.orgmdpi.com This could accelerate the discovery of new lead compounds for a variety of diseases. nih.govijsrst.com Establishing the structure-activity relationships (SAR) for this subclass of benzofurans could lead to the rational design of more potent and selective therapeutic agents. pharmatutor.org
Materials Science: Aromatic diamines are important building blocks for high-performance polymers like polyimides. mdpi.comnih.gov The unique structure of this compound could be leveraged to create novel polymers with tailored properties, such as enhanced thermal stability, specific optical characteristics, or unique electronic capabilities, making them suitable for advanced applications in electronics and aerospace. eurekalert.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
